Integrin Antagonist 1 hydrochloride
Overview
Description
GSK3008348 is a potent and selective small molecule developed as the first inhaled inhibitor of the integrin αvβ6. It is primarily being investigated for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease characterized by fibrosis of the lung tissue .
Preparation Methods
The synthetic routes and reaction conditions for GSK3008348 are not extensively detailed in publicly available literature. it is known that the compound is administered via nebulisation, which suggests that its formulation is designed for inhalation .
Chemical Reactions Analysis
GSK3008348 undergoes various chemical reactions, primarily involving its interaction with the integrin αvβ6. The compound demonstrates a receptor dissociation half-life of approximately 9 hours and induces rapid internalisation of αvβ6, followed by a slow return of the integrin to the cell surface . The specific reagents and conditions used in these reactions are not explicitly detailed in the available literature.
Scientific Research Applications
GSK3008348 has significant scientific research applications, particularly in the field of medicine. It is being developed as a novel inhaled treatment option for idiopathic pulmonary fibrosis (IPF). The compound has shown promise in preclinical studies, demonstrating high affinity for the integrin αvβ6 and the ability to inhibit the activation of transforming growth factor-beta (TGFβ), which is a key driver of fibrosis . Additionally, GSK3008348 has been evaluated in clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy participants .
Mechanism of Action
GSK3008348 exerts its effects by selectively binding to the integrin αvβ6 with high affinity. This binding inhibits the activation of TGFβ, a cytokine that promotes collagen production and fibrosis. By reducing TGFβ activation, GSK3008348 aims to halt or slow the progression of fibrosis in the lungs of patients with idiopathic pulmonary fibrosis .
Comparison with Similar Compounds
GSK3008348 is unique in its class as the first inhaled inhibitor of the integrin αvβ6. Other compounds targeting the integrin αvβ6 include small molecule inhibitors and monoclonal antibodies, but GSK3008348’s inhaled route of administration offers potential advantages in targeting localized TGFβ activation in the lungs . Similar compounds include:
- Small molecule inhibitors of integrin αvβ6
- Monoclonal antibodies targeting integrin αvβ6
GSK3008348’s inhaled delivery method may provide additional benefits compared to oral and intravenous routes, making it a promising candidate for the treatment of idiopathic pulmonary fibrosis .
Properties
IUPAC Name |
3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZLVFRSWWTRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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